![molecular formula C11H9NO3 B1325526 5-(2-Furoyl)-2-methoxypyridine CAS No. 898786-32-8](/img/structure/B1325526.png)
5-(2-Furoyl)-2-methoxypyridine
Overview
Description
“5-(2-Furoyl)-2-methoxypyridine” likely contains a furoyl group (a furan ring with a carbonyl group) and a methoxypyridine group (a pyridine ring with a methoxy group). These groups are common in organic chemistry and are found in various natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of “5-(2-Furoyl)-2-methoxypyridine” would likely show conjugation between the furoyl and pyridine rings, which could have interesting effects on the compound’s chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Furoyl)-2-methoxypyridine” would likely be influenced by its functional groups. For example, the presence of the furoyl and methoxypyridine groups could impact its polarity, solubility, and reactivity .
Scientific Research Applications
Synthesis of Semicarbazide Derivatives
5-(2-Furoyl)-2-methoxypyridine: is used in the synthesis of N-Benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] semicarbazide derivatives . These compounds have been studied for their potential as chitin synthesis inhibitors (CSIs), which could serve as novel pesticides . The bioactivity of these derivatives has shown promising results against certain insects like Plutella xylostella L. , and they also exhibit anticancer activity against various human cancer cell lines, including HL-60 (promyelocytic leukemia), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and KB (nasopharyngeal carcinoma) .
Biocatalytic Production of Bio-based Polymers
The compound plays a role in the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) , which is gaining attention as a sustainable alternative to petroleum-derived terephthalic acid . FDCA is a key monomer for producing bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF) , which are seen as eco-friendly replacements for traditional plastics .
Development of Anticancer Agents
Research has indicated that derivatives of 5-(2-Furoyl)-2-methoxypyridine possess anticancer activities. This makes it a valuable compound in the development of new anticancer agents, particularly for leukemia and solid tumors .
Insecticidal Activity
As part of CSI derivatives, this compound has shown good insecticidal activity, which could lead to the development of new insecticides with specific action mechanisms, potentially offering an alternative to more harmful, traditional pesticides .
Fungicidal Properties
Although the fungicidal activity is lower compared to its insecticidal properties, there is potential for optimizing and enhancing the fungicidal effects of 5-(2-Furoyl)-2-methoxypyridine derivatives .
Pharmaceutical Research
The bioactive properties of this compound extend to pharmaceutical applications, where it can be used as a precursor or intermediate in the synthesis of various drugs, especially those targeting cancer and parasitic infections .
Material Science
In material science, the derivatives of 5-(2-Furoyl)-2-methoxypyridine could be used in the synthesis of advanced materials, such as high-performance polymers and composites, due to their potential to form strong and stable molecular structures .
Environmental Science
Given its role in the production of biodegradable polymers, 5-(2-Furoyl)-2-methoxypyridine could contribute to reducing plastic pollution and promoting sustainability in environmental management practices .
Mechanism of Action
Target of Action
The primary target of 5-(2-Furoyl)-2-methoxypyridine is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, InhA, by binding to it, thereby inhibiting its function . This interaction results in the disruption of mycolic acid synthesis, which is critical for the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathway affected by 5-(2-Furoyl)-2-methoxypyridine involves the fatty acid synthesis pathway . By inhibiting InhA, the compound disrupts the synthesis of mycolic acids, leading to downstream effects such as impaired cell wall formation and reduced bacterial virulence .
Result of Action
The molecular and cellular effects of 5-(2-Furoyl)-2-methoxypyridine’s action primarily involve the disruption of mycolic acid synthesis . This disruption leads to impaired cell wall formation in Mycobacterium tuberculosis, reducing its virulence and potentially leading to the death of the bacteria .
Future Directions
The future directions for research on “5-(2-Furoyl)-2-methoxypyridine” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .
properties
IUPAC Name |
furan-2-yl-(6-methoxypyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMUNJFKCHRNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642175 | |
Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furoyl)-2-methoxypyridine | |
CAS RN |
898786-32-8 | |
Record name | 2-Furanyl(6-methoxy-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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